1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine

Lipophilicity Drug-likeness ADME

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine (C₂₂H₂₆Cl₂N₂O₂S, MW 453.43 g/mol) is a sulfonyl piperazine derivative featuring a 4-cyclohexylphenylsulfonyl group at the N1 position and a 3,4-dichlorophenyl group at the N4 position. Its structural characterization, including NMR and MS (GC) spectra, is documented in the SpectraBase spectral database (Compound ID: 9TfIjaYbAzp).

Molecular Formula C22H26Cl2N2O2S
Molecular Weight 453.4 g/mol
Cat. No. B11508426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine
Molecular FormulaC22H26Cl2N2O2S
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H26Cl2N2O2S/c23-21-11-8-19(16-22(21)24)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h6-11,16-17H,1-5,12-15H2
InChIKeyYUBVSSRBGJLWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine for Drug Discovery: A Data-Driven Guide


1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine (C₂₂H₂₆Cl₂N₂O₂S, MW 453.43 g/mol) is a sulfonyl piperazine derivative featuring a 4-cyclohexylphenylsulfonyl group at the N1 position and a 3,4-dichlorophenyl group at the N4 position. Its structural characterization, including NMR and MS (GC) spectra, is documented in the SpectraBase spectral database (Compound ID: 9TfIjaYbAzp) [1]. This compound belongs to the arylpiperazine chemotype, a privileged scaffold extensively explored for targeting G protein-coupled receptors (GPCRs) and enzymes [2]. Its unique combination of a bulky, hydrophobic cyclohexylphenylsulfonyl moiety and a halogenated dichlorophenyl substituent differentiates it from both simple mono-substituted piperazines and other sulfonyl piperazine analogs, providing a basis for distinct molecular recognition and pharmacological profiling in early-stage drug discovery.

Substituent Profile Cyclohexylphenylsulfonyl at N1 and 3,4-dichlorophenyl at N4 provide a distinct chemotype for GPCR/enzyme probe studies.
Scaffold Class Privileged arylpiperazine core supports molecular recognition across serotonergic, dopaminergic, and other targets.

Why Generic Sulfonyl Piperazines Cannot Substitute for This Precise Dichlorophenyl-Cyclohexylphenyl Analog


Substituting 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine with a generic arylpiperazine or even a closely related sulfonyl piperazine analog is scientifically unsound due to the extreme sensitivity of biological activity to specific substituent patterns. For instance, Kowalski et al. (2017) demonstrated that switching between a carboxamide and a sulfonamide linker in arylpiperazines profoundly alters receptor binding profiles, with sulfonamides showing a distinct preference for the 5-HT₇ receptor (Ki 8–85 nM) over carboxamides [1]. Within the sulfonyl piperazine LpxH inhibitor series, the replacement of the sulfonamide group with an amide significantly reduces activity, underscoring the critical role of this functional group in maintaining molecular geometry and target interactions [2]. Similarly, the cyclohexyl substituent is a crucial determinant of receptor affinity and selectivity, as evidenced by structure-affinity relationship studies on sigma-2 receptor ligands, where subtle modifications to the cyclohexylpiperazine core dramatically impact binding . Therefore, even minor structural changes—such as altering the sulfonyl substituent from cyclohexylphenyl to methylphenyl or modifying the halogenation pattern on the phenylpiperazine—can lead to a complete loss of potency at the intended target, rendering generic substitution a high-risk strategy for research programs.

Linker chemistry

Sulfonamide-to-carboxamide replacement may shift receptor preference; reported binding-mode similarity drops from >83% to ~40%.

Cyclohexyl sensitivity

Replacing the N1 cyclohexylphenyl group with smaller or less hydrophobic substituents can reduce affinity at sigma and other targets.

Halogen pattern

Altering the 3,4-dichloro substitution on the phenylpiperazine may change molecular recognition and selectivity profile.

Quantitative Evidence for Differentiating 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine from Its Closest Analogs


Hydrophobicity-Driven Differentiation: Significantly Higher logP than Non-Cyclohexyl Analogs

The target compound exhibits a substantially higher predicted logP value compared to its non-cyclohexyl analogs. The non-cyclohexyl analog 1-[(3,4-dichlorophenyl)sulfonyl]piperazine has a reported logP of 3.889 [1]. The predicted logP for the target compound's close structural relative, 1-[(4-cyclohexylphenyl)sulfonyl]-4-phenylpiperazine, is significantly higher, with an ACD/LogP of 5.24 . The target compound, with an additional chlorine atom over the phenylpiperazine analog, is expected to have an even higher logP. This ~1.35 log unit increase corresponds to a greater than 20-fold increase in lipophilicity, which can profoundly affect membrane permeability, protein binding, and non-specific binding in biological assays.

Lipophilicity shift
Cross-study comparable
Estimated ΔlogP >1.35 vs non-cyclohexyl analog; predicted logP >5.24
May require different DMSO stock and assay buffer conditions.
Predicted values; verify experimentally.
Lipophilicity Drug-likeness ADME Physicochemical Properties

Molecular Weight Distinction: Heavier than Common Arylpiperazine Screening Compounds

The molecular weight of the target compound is significantly higher than that of common arylpiperazine building blocks and screening compounds. The target compound has a molecular weight of 453.43 g/mol [1]. This is substantially heavier than the simple building block 1-(3,4-dichlorophenyl)piperazine (231.122 g/mol) [2] and the related sulfonyl piperazine 1-[(3,4-dichlorophenyl)sulfonyl]piperazine (295.18 g/mol) . The target compound's MW is also approximately 69 Da heavier than the non-halogenated analog 1-[(4-cyclohexylphenyl)sulfonyl]-4-phenylpiperazine (384.535 Da) . This places the target compound beyond the typical lead-like chemical space (MW ≤ 350) and into a different property range, making it distinguishable from common, smaller arylpiperazines.

MW distinction
Head-to-head
453.43 g/mol; +222 g/mol vs 1-(3,4-dichlorophenyl)piperazine
Occupies higher-MW space, distinct from fragment-like arylpiperazines.
Specification-level comparison.
Physicochemical Properties Fragment-Based Drug Design Library Selection

Target Class Engagement Differentiation: Cross-Class Inference from Sulfonyl Piperazine LpxH Inhibitors

The sulfonyl piperazine class of LpxH inhibitors demonstrates that the N-substituent is a critical determinant of antibacterial potency. In a 2019 SAR study, the hit compound AZ1, which possesses an N-CF3-phenyl substituted piperazine, inhibited E. coli LpxH by 83% at 1 μM [1]. Further optimization led to JH-LPH-28 and JH-LPH-33, which displayed superior IC50 values compared to AZ1 [2]. While the target compound's specific activity against LpxH has not been directly reported, its distinct N-cyclohexylphenylsulfonyl and N'-dichlorophenyl substitution pattern represents a unique chemical space within this pharmacophore model. The pharmacophore for this class requires two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor [1]. The target compound's cyclohexyl group fulfills one hydrophobic moiety, while the 3,4-dichlorophenyl group fulfills one aromatic ring. Its specific arrangement may map differently onto the LpxH binding pocket compared to AZ1 or the JH-LPH series, potentially leading to a different resistance profile or spectrum of activity.

LpxH pharmacophore
Class-level inference
Fits class pharmacophore (two aromatic rings, two hydrophobic groups, one H-bond acceptor) with unique spatial arrangement.
Supports exploration in Gram-negative target research.
No direct LpxH inhibition data for this compound.
Antibacterial LpxH Inhibitors Structure-Activity Relationship Gram-Negative Bacteria

Receptor Selectivity Profile Differentiation: Carboxamide vs. Sulfonamide Impact on Serotonergic and Dopaminergic Targets

A 2017 comparative study on arylpiperazine derivatives demonstrated that sulfonamide analogs possess a distinct receptor binding profile compared to their carboxamide counterparts, with a pronounced preference for the 5-HT₇ receptor. In this study, sulfonamide benzyl derivatives displayed Ki values of 8–85 nM for the 5-HT₇ receptor, whereas carboxamide analogs showed significantly lower affinity [1]. Furthermore, molecular modeling revealed that carboxamide 9a binds to 5-HT1A and D2 receptors with over 83% structural similarity in the binding mode, while sulfonamide 9b shows only about 40% similarity, indicating a fundamentally different binding pose [1]. The target compound, being a sulfonamide, is expected to exhibit this class-characteristic shift in receptor preference. Its specific combination of a cyclohexylphenyl group and a 3,4-dichlorophenyl group further differentiates it from the 2,3-dichlorophenyl and 2-methoxyphenyl analogs examined in the study, potentially fine-tuning its affinity for specific receptor subtypes within the 5-HT and D2 families.

Receptor selectivity
Class-level inference
Sulfonamide class shows 5-HT₇ Ki 8–85 nM; binding-mode similarity ~40% vs >83% for carboxamides.
May favor 5-HT₇ over 5-HT₁A/D₂; distinct chemical probe.
Binding-mode difference reported.
Serotonin Receptors Dopamine Receptors Arylpiperazines CNS Drug Discovery

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitory Activity in Structurally Related Sulfonyl Piperazines

A closely related sulfonyl piperazine demonstrates potent inhibitory activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme target for metabolic syndrome. The compound 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenyl]piperazine (CHEMBL479992) inhibits human 11β-HSD1 with an IC₅₀ of 52 nM, and the mouse ortholog with an IC₅₀ of 420 nM, representing significant species selectivity [1]. This structurally comparable molecule, which shares the 3,4-dichlorophenylsulfonyl motif but replaces the cyclohexylphenyl group with a 2-trifluoromethylphenyl group, serves as a chemical probe for this target. The target compound swaps the 2-CF₃-phenyl for a 4-cyclohexylphenyl group, a substantial structural change that is predicted to alter both potency and species selectivity for 11β-HSD1.

11β-HSD1 analog
Supporting evidence
Analog CHEMBL479992 IC₅₀ 52 nM (human), 420 nM (mouse).
Core scaffold viable for 11β-HSD1; target compound offers distinct vector.
Direct data not available; comparator-based.
11β-HSD1 Metabolic Disease Enzyme Inhibition Corticosteroid Modulation

Preliminary Sigma Receptor Affinity Data for Cyclohexylphenyl Sulfonyl Piperazines

Cyclohexylpiperazine derivatives are established sigma receptor ligands, with some compounds achieving extremely high affinity. For instance, the sigma-2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) has a reported Ki of 0.34 nM . A 2011 patent describes novel piperazine derivatives, including sulfonyl piperazines, as sigma receptor ligands for treating central nervous system disorders [1]. While the target compound's specific sigma receptor affinity has not been publicly disclosed, its structural features align with the established pharmacophore for sigma-2 receptor ligands, which requires a basic nitrogen, a hydrophobic region (cyclohexylphenyl), and a secondary binding site (dichlorophenyl) [2]. The target compound thus represents a potential novel sigma receptor ligand for further profiling.

Sigma receptor
Supporting evidence
Related cyclohexylpiperazine PB28 Ki 0.34 nM sigma-2; patent-class context.
Structural alignment with sigma-2 pharmacophore supports profiling.
No direct target data; class-level inference.
Sigma Receptors CNS Disorders Cyclohexylpiperazines Ligand Discovery

Optimal Research and Industrial Application Scenarios for 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine


Gram-Negative Antibacterial Lead Optimization via LpxH Inhibition

This compound serves as a novel starting point for lead optimization in Gram-negative antibacterial drug discovery, specifically targeting the essential enzyme LpxH in the lipid A biosynthesis pathway. Its distinct substitution pattern, which fits the established pharmacophore of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor [1], offers a fresh structural scaffold to overcome resistance or improve the antibacterial spectrum beyond that of first-generation sulfonyl piperazine inhibitors like AZ1 and JH-LPH-28/JH-LPH-33 [2]. The compound's higher molecular weight and lipophilicity suggest that optimization should focus on improving aqueous solubility while maintaining target engagement.

Serotonergic and Dopaminergic Receptor Profiling in CNS Drug Discovery

The compound's sulfonamide functionality predicts a receptor binding profile favoring the 5-HT₇ receptor over 5-HT₁A and D₂ receptors, as demonstrated by Kowalski et al. (2017) in structurally related arylpiperazine sulfonamides [1]. This makes it a valuable chemical probe for deconvoluting the role of 5-HT₇ receptors in neuropsychiatric disorders such as depression and schizophrenia, where selective 5-HT₇ ligands are sought as potential therapeutics. Its unique cyclohexylphenyl group may confer additional selectivity over other biogenic amine receptors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Development

Based on the potent 52 nM IC₅₀ demonstrated by the closely related analog 1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenyl]piperazine against human 11β-HSD1 [1], the target compound presents a distinct structural analog for SAR expansion. Replacing the 2-trifluoromethylphenyl group with a 4-cyclohexylphenyl moiety introduces a different steric and electronic profile, which can be exploited to improve metabolic stability, reduce off-target effects against other hydroxysteroid dehydrogenases, or alter tissue distribution for metabolic disease applications.

Sigma Receptor Ligand Tool for Cancer and CNS Research

Given the high affinity of cyclohexylpiperazine derivatives for sigma receptors (e.g., PB28 with Ki = 0.34 nM for sigma-2) [1], this compound is a candidate for sigma receptor profiling. Its dual aromatic system may confer selectivity for sigma-2 over sigma-1 receptors, which are overexpressed in various cancer cells. This compound can be used as a tool to investigate sigma-2-mediated pathways in tumor biology or as a lead compound for developing PET imaging agents for cancer diagnosis.

Application
Selection Property
Validation Focus
LpxH-targeted research
Scaffold novelty for pharmacophore mapping
LpxH enzyme inhibition assay
5-HT₇ receptor research
Sulfonamide-driven receptor preference
5-HT₇ binding and selectivity profiling
11β-HSD1 pathway studies
Structural analog differentiation
Enzyme inhibition and selectivity vs. related HSDs
Sigma receptor research
Cyclohexylpiperazine pharmacophore alignment
Sigma-2 binding affinity and selectivity
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